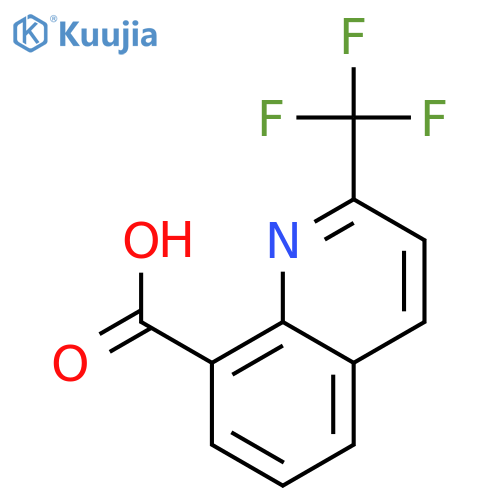Cas no 588702-63-0 (2-(Trifluoromethyl)quinoline-8-carboxylic acid)

588702-63-0 structure
商品名:2-(Trifluoromethyl)quinoline-8-carboxylic acid
2-(Trifluoromethyl)quinoline-8-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-(Trifluoromethyl)quinoline-8-carboxylic acid
- 2-TRIFLUOROMETHYL-QUINOLINE-8-CARBOXYLIC ACID
- 8-QUINOLINECARBOXYLIC ACID, 2-(TRIFLUOROMETHYL)-
- AGN-PC-00GK3A
- ANW-73592
- CTK7I8874
- MolPort-001-778-113
- PC9230
- SBB099401
- BOMGNNBFJRPTER-UHFFFAOYSA-N
- AB48762
- A898219
- 2-(Trifluoromethyl)quinoline-8-carboxylicacid
- DTXSID50473189
- 588702-63-0
- AKOS015897046
- MFCD08741360
- SCHEMBL10540200
- DB-072532
-
- MDL: MFCD08741360
- インチ: InChI=1S/C11H6F3NO2/c12-11(13,14)8-5-4-6-2-1-3-7(10(16)17)9(6)15-8/h1-5H,(H,16,17)
- InChIKey: BOMGNNBFJRPTER-UHFFFAOYSA-N
- ほほえんだ: C1=CC2=C(C(=C1)C(=O)O)N=C(C=C2)C(F)(F)F
計算された属性
- せいみつぶんしりょう: 241.03508
- どういたいしつりょう: 241.03506292g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 306
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 50.2Ų
じっけんとくせい
- 密度みつど: 1.481±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 177-178 ºC (chloroform )
- ようかいど: 極微溶性(0.36 g/l)(25ºC)、
- PSA: 50.19
2-(Trifluoromethyl)quinoline-8-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM143173-1g |
2-(trifluoromethyl)quinoline-8-carboxylic acid |
588702-63-0 | 95% | 1g |
$*** | 2023-05-30 | |
| Alichem | A189004155-250mg |
2-(Trifluoromethyl)quinoline-8-carboxylic acid |
588702-63-0 | 95% | 250mg |
$514.08 | 2023-09-01 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-2051-5g |
2-(trifluoromethyl)quinoline-8-carboxylic acid |
588702-63-0 | 95% | 5g |
$2400 | 2023-09-07 | |
| Chemenu | CM143173-1g |
2-(trifluoromethyl)quinoline-8-carboxylic acid |
588702-63-0 | 95% | 1g |
$1197 | 2021-08-05 | |
| Alichem | A189004155-1g |
2-(Trifluoromethyl)quinoline-8-carboxylic acid |
588702-63-0 | 95% | 1g |
$1254.40 | 2023-09-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1637617-5g |
2-(Trifluoromethyl)quinoline-8-carboxylic acid |
588702-63-0 | 98% | 5g |
¥30767.00 | 2024-05-07 |
2-(Trifluoromethyl)quinoline-8-carboxylic acid 関連文献
-
1. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
588702-63-0 (2-(Trifluoromethyl)quinoline-8-carboxylic acid) 関連製品
- 868662-63-9(2-TRIFLUOROMETHYLQUINOLINE-7-CARBOXYLIC ACID)
- 231291-22-8(6-(trifluoromethyl)pyridine-3-carboxylic acid)
- 35853-50-0(Carboxymefloquine)
- 587886-26-8(2-(Trifluoromethyl)quinoline-3-carboxylic acid)
- 952182-51-3(2-(Trifluoromethyl)quinoline-6-carboxylic acid)
- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)
- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)
- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)
- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)
- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:588702-63-0)2-(Trifluoromethyl)quinoline-8-carboxylic acid

清らかである:99%
はかる:1g
価格 ($):1226.0